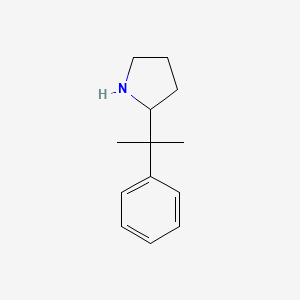

2-(2-Phenylpropan-2-yl)pyrrolidine

Description

Properties

IUPAC Name |

2-(2-phenylpropan-2-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,12-9-6-10-14-12)11-7-4-3-5-8-11/h3-5,7-8,12,14H,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICOUQAMNMBZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Phenylpropan 2 Yl Pyrrolidine

Retrosynthetic Disconnections and Key Synthetic Intermediates

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available precursors. For 2-(2-Phenylpropan-2-yl)pyrrolidine, several disconnections can be envisioned to identify key intermediates.

A primary strategy involves disconnecting the carbon-carbon bond between the pyrrolidine (B122466) ring and the bulky 2-phenylpropan-2-yl group. This leads to two main pathways:

Pathway A: This disconnection suggests a nucleophilic pyrrolidine synthon and an electrophilic cumyl (2-phenylpropan-2-yl) synthon. The synthetic equivalents could be an N-protected 2-lithiopyrrolidine or a 2-pyrrolidinyl Grignard reagent, which would react with an electrophile like 2-phenyl-2-propyl bromide.

Pathway B: Conversely, this pathway utilizes an electrophilic pyrrolidine synthon, such as an N-protected 2-pyrrolidinone (B116388) or a pyrrolidinium (B1226570) ion, and a nucleophilic cumyl synthon, like cumylmagnesium bromide or cumyllithium.

An alternative approach involves the disconnection of the pyrrolidine ring itself, typically through C-N bond cleavages. This leads to an acyclic precursor, such as a 1,4-dicarbonyl compound or a ω-haloamine, which can be cyclized to form the pyrrolidine ring in a key step. The stereochemistry can be set before or during the cyclization event.

| Disconnection Strategy | Key Intermediates (Synthons) | Potential Synthetic Reagents |

|---|---|---|

| C2-C(quaternary) Bond Cleavage | Nucleophilic Pyrrolidine + Electrophilic Cumyl Group | N-Boc-2-lithiopyrrolidine + 2-Phenyl-2-propyl bromide |

| C2-C(quaternary) Bond Cleavage | Electrophilic Pyrrolidine + Nucleophilic Cumyl Group | N-Boc-pyrrolidin-2-one + Cumylmagnesium bromide |

| Ring C-N Bond Cleavage | Acyclic ω-Amino Ketone | 7-Amino-7-methyl-6-phenylheptan-4-one |

Stereoselective Synthesis of Chiral 2-(2-Phenylpropan-2-yl)pyrrolidine Isomers

Achieving enantiopure forms of 2-(2-Phenylpropan-2-yl)pyrrolidine is critical for potential pharmaceutical applications. Several modern asymmetric synthesis strategies can be employed to control the stereochemistry at the C2 position.

Asymmetric organocatalysis has become a powerful tool for constructing chiral molecules, often utilizing proline-derived catalysts to build pyrrolidine scaffolds. nih.govmdpi.comnih.gov A prominent strategy is the [3+2] cycloaddition reaction. researchgate.net For instance, an azomethine ylide, generated in situ from an imino ester, can react with an electron-deficient alkene. The stereochemical outcome of the cycloaddition is directed by a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether, which activates the reactants and controls the facial selectivity of the approach, leading to a highly substituted, enantioenriched pyrrolidine core. researchgate.net

| Organocatalytic Strategy | Key Reaction Type | Typical Catalyst | Advantages |

|---|---|---|---|

| Iminium Activation | Michael Addition / Cascade | Diarylprolinol Silyl Ether | High enantioselectivity, mild conditions. researchgate.net |

| Enamine Catalysis | Aldol (B89426) / Mannich Reaction | Proline or Prolinamide | Forms C-C or C-N bonds stereoselectively. |

| Brønsted Acid Catalysis | [3+2] Cycloaddition | Chiral Phosphoric Acid | Controls stereochemistry in cycloadditions. researchgate.net |

A classic and reliable method for inducing stereochemistry involves the temporary incorporation of a chiral auxiliary. wikipedia.org This auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a key reaction, and is subsequently cleaved to yield the chiral product.

For the synthesis of chiral 2-substituted pyrrolidines, an acyclic precursor can be attached to an auxiliary such as an Evans oxazolidinone or a pseudoephedrine amide. wikipedia.org The chiral environment created by the auxiliary then directs the diastereoselective alkylation or cyclization step. For example, the enolate of a carboxylic acid derivative bearing a chiral auxiliary can be alkylated, with the auxiliary sterically blocking one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent reduction and cyclization, followed by removal of the auxiliary, would yield the enantioenriched pyrrolidine. wikipedia.org

| Chiral Auxiliary Type | Key Transformation | Removal Conditions |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | LiOH/H₂O₂, LiBH₄ |

| Pseudoephedrine Amides | Asymmetric Alkylation | Acid or base hydrolysis |

| SAMP/RAMP Hydrazones | Asymmetric Alkylation of Carbonyls | Ozonolysis or acid hydrolysis |

| Camphorsultam | Asymmetric Diels-Alder, Alkylation | LiAlH₄, hydrolysis |

Enantioselective reduction of a prochiral precursor is one of the most efficient methods for generating chiral centers. acs.org This approach can be applied to the synthesis of 2-(2-Phenylpropan-2-yl)pyrrolidine by first preparing a corresponding prochiral pyrroline (B1223166) derivative, namely 2-(2-phenylpropan-2-yl)-1-pyrroline.

The asymmetric hydrogenation of this cyclic imine can be achieved using transition-metal catalysts, such as those based on Iridium, Rhodium, or Ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, P-Phos). acs.org The chiral ligand creates an asymmetric environment around the metal center, leading to the selective addition of hydrogen to one face of the C=N double bond. Alternatively, biocatalytic methods using imine reductases (IREDs) have emerged as powerful tools, offering high enantioselectivity (often >99% ee) and operating under mild, environmentally friendly conditions. nih.gov By selecting either an (R)-selective or (S)-selective IRED, both enantiomers of the target amine can be produced. nih.gov

| Catalyst System | Substrate | Typical Outcome |

|---|---|---|

| [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | N-Protected Pyrroline | High yield and enantioselectivity. |

| Iridium / Chiral Spiro Ligand | Cyclic Imines | Excellent enantioselectivity for N-aryl imines. acs.org |

| Imine Reductase (IRED) | 2-Aryl-1-Pyrroline | Stereocomplementary synthesis with >99% ee. nih.gov |

| Gold-catalyzed Tandem Cycloisomerization/Hydrogenation | Chiral Homopropargyl Sulfonamides | Excellent yields and enantioselectivities. nih.gov |

Protecting Group Strategies for the Pyrrolidine Nitrogen and Functional Groups

In multi-step syntheses, the secondary amine of the pyrrolidine ring is nucleophilic and basic, and often requires protection to prevent unwanted side reactions during subsequent transformations. wikipedia.org The choice of a protecting group is crucial and depends on its stability to the reaction conditions in subsequent steps and the mildness of the conditions required for its eventual removal.

Common protecting groups for the pyrrolidine nitrogen include:

Boc (tert-butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of non-acidic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.com

Cbz (carboxybenzyl): Also known as Z-group, it is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C), which cleaves the benzyl group. creative-peptides.com

Ts (Tosyl): The p-toluenesulfonyl group is introduced using tosyl chloride (Ts-Cl). It is very robust and stable to strong acids, bases, and oxidative/reductive conditions. Its removal often requires harsh conditions, such as sodium in liquid ammonia. wikipedia.org

The selection of an appropriate protecting group allows for chemoselective reactions at other positions of the molecule without interference from the nitrogen atom.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) creative-peptides.com |

| p-Toluenesulfonyl | Ts or Tosyl | Tosyl chloride (Ts-Cl) | Strong reducing agents (e.g., Na/NH₃) wikipedia.org |

Convergent and Divergent Synthetic Route Design

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then used to create a library of structurally related compounds by reacting it with different building blocks. americanelements.com For example, an N-protected 2-substituted pyrrolidine could serve as a common precursor. This precursor could be elaborated through various reactions to attach the 2-phenylpropan-2-yl group, or alternatively, different aryl-alkyl groups could be introduced at the C2 position from the same starting material, allowing for the rapid generation of analogues for structure-activity relationship studies.

Green Chemistry Principles in 2-(2-Phenylpropan-2-yl)pyrrolidine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comepa.gov In the context of synthesizing a polysubstituted pyrrolidine like 2-(2-phenylpropan-2-yl)pyrrolidine, these principles guide the development of methodologies that are not only efficient in terms of yield but also environmentally benign. Key areas of focus include maximizing the incorporation of all starting materials into the final product (atom economy) and minimizing the use of harmful auxiliary substances like organic solvents. sigmaaldrich.comsolubilityofthings.com

A central tenet of green chemistry is the principle of atom economy, which seeks to maximize the efficiency of a synthetic route by ensuring that the maximum number of atoms from the reactants are incorporated into the desired product. epa.govsolubilityofthings.com Reactions with high atom economy are inherently "greener" as they minimize the generation of waste byproducts. acs.org

For the construction of the pyrrolidine ring, a key structural feature of 2-(2-phenylpropan-2-yl)pyrrolidine, cycloaddition reactions are particularly powerful and atom-economical. acs.orgnih.gov Specifically, [3+2] dipolar cycloadditions of azomethine ylides can directly form the five-membered ring system with high control over stereochemistry, and theoretically, 100% atom economy. acs.orgnih.gov This approach is synthetically powerful, allowing for the direct construction of the saturated five-membered ring. nih.gov Such reactions are superior to traditional multi-step linear syntheses which often involve stoichiometric reagents and generate significant waste. acs.org

By designing a synthesis that utilizes an atom-economical cycloaddition, the formation of byproducts is significantly reduced. This not only lessens the environmental impact but also simplifies purification processes, which can be a major contributor to cost and waste in pharmaceutical manufacturing. researchgate.netchromatographyonline.com

| Reaction Type | General Scheme | Theoretical Atom Economy | Byproducts |

|---|---|---|---|

| Addition (e.g., [3+2] Cycloaddition) | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | <100% | Yes (B) |

| Elimination | A-B → A + B | <100% | Yes (B) |

For the synthesis of a molecule like 2-(2-phenylpropan-2-yl)pyrrolidine, replacing hazardous solvents such as chlorinated hydrocarbons with greener alternatives is a key consideration. garph.co.uk Sustainable solvents can include water, supercritical fluids (like CO2), ionic liquids, and bio-derived solvents such as ethanol (B145695) or glycerol. orientjchem.orgresearchgate.netwikipedia.org These alternatives are chosen for their reduced toxicity, biodegradability, and renewable sourcing. orientjchem.orgsigmaaldrich.com

An even more sustainable approach is the implementation of solvent-free reaction conditions. ijrpr.com These reactions can be facilitated by various techniques, including mechanochemistry (grinding or milling), microwave irradiation, or simply heating the neat reactants. ijrpr.comdergipark.org.tr Solvent-free synthesis offers numerous advantages: it eliminates solvent waste, can lead to shorter reaction times, and may result in higher yields and purities, thereby simplifying workup and purification. pharmafeatures.comias.ac.incmu.edu For instance, the Paal-Knorr reaction, used to synthesize pyrrole (B145914) derivatives, can be performed under solvent-free conditions, generating only water as a byproduct. acs.org Applying such a strategy to the final steps of a synthesis for a pyrrolidine derivative could dramatically improve its green profile.

| Traditional Solvent | Issues | Greener Alternative(s) |

|---|---|---|

| Benzene | Carcinogenic, Volatile | Toluene, Cyclopentyl methyl ether (CPME) |

| Dichloromethane (DCM) | Suspected Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate |

| N,N-Dimethylformamide (DMF) | Reproductive Toxin | Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) |

| Dioxane | Carcinogenic | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) |

| Acetonitrile | Toxic, Flammable | Water, Ethanol, Acetone |

Mechanistic Investigations of Chemical Transformations Involving 2 2 Phenylpropan 2 Yl Pyrrolidine

Reactivity Profile of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of 2-(2-phenylpropan-2-yl)pyrrolidine is a key determinant of its reactivity. As a secondary amine, the lone pair of electrons on the nitrogen atom makes it a nucleophilic center. mhmedical.com This inherent nucleophilicity allows it to participate in a variety of chemical transformations.

The reactivity of the pyrrolidine nitrogen can be influenced by the nature of the substituents on the nitrogen atom itself. For instance, the introduction of an N-benzyl group can affect the stability of radical intermediates formed during reactions. d-nb.info Studies on related N-substituted pyrrolidines have shown that N-alkyl groups such as methyl and ethyl can react more slowly in certain transformations due to the relative instability of the resulting radical intermediates. d-nb.info Conversely, the presence of more stabilizing groups can enhance reactivity. d-nb.info

The pyrrolidine nitrogen can also form ammonium (B1175870) ylides, which are reactive intermediates in organic synthesis. These ylides are generated by the deprotonation of the carbon atom adjacent to the positively charged nitrogen. researchgate.net The reactivity of these ylides has been studied in reactions with various electrophiles. uni-muenchen.de

Stereochemical Influence on Reaction Outcomes and Selectivity

The stereochemistry of 2-(2-phenylpropan-2-yl)pyrrolidine and its derivatives plays a crucial role in directing the outcomes of chemical reactions. The chiral center at the 2-position of the pyrrolidine ring can influence the stereoselectivity of reactions occurring at other positions on the ring or on substituents.

For example, in the synthesis of pyrrolidine derivatives, the stereochemistry of the starting material can dictate the stereochemistry of the final product. The use of chiral auxiliaries derived from natural sources like (+)-α-pinene has been explored to introduce stereochemical control in the synthesis of chiral pyrrolidine derivatives. researchgate.net

In ring-expansion reactions of azetidinium ions to form 2-phenyl- or 2,2-diarylpyrrolidines, the diastereoselectivity can be low when 2,3-disubstituted pyrrolidines are formed, although high regioselectivity is often observed. researchgate.net The synthesis of all four possible stereoisomers of streptopyrrolidine, a related natural product, highlights the importance of stereocontrol, which was achieved through stereoselective aldol-type reactions and Lewis acid-mediated lactamization. d-nb.info

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolidine Ring and Phenyl Moiety

Both the pyrrolidine ring and the phenyl moiety of 2-(2-phenylpropan-2-yl)pyrrolidine can undergo substitution reactions. Nucleophilic substitution reactions involve the attack of a nucleophile on an electrophilic center, while electrophilic substitutions involve the attack of an electrophile on an electron-rich center. mhmedical.comresearchgate.net

Nucleophilic Substitution: The carbon atoms of the pyrrolidine ring can act as electrophiles under certain conditions, making them susceptible to nucleophilic attack. For a nucleophilic substitution to occur, a leaving group is typically required. mhmedical.combits-pilani.ac.in The activation of hydroxyl groups to create better leaving groups is a common strategy in nucleophilic substitution reactions. ntu.ac.uk

Electrophilic Aromatic Substitution: The phenyl ring is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution (EAS). researchgate.net The position of substitution on the phenyl ring is directed by the existing substituents.

Mechanistic studies have shown that nucleophilic aromatic substitution can compete with other reaction pathways, and the outcome can be influenced by factors such as the presence of electron-withdrawing groups on the aromatic ring. researchgate.net

Transition Metal-Catalyzed Functionalizations of the Pyrrolidine Scaffold

Transition metal catalysis provides a powerful tool for the functionalization of the pyrrolidine scaffold. Various transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze a range of transformations.

Palladium-catalyzed C-H activation has been utilized for the functionalization of arylethyl amines and their derivatives. ub.edu Ruthenium catalysts have been shown to be effective in C-N bond activation reactions, enabling deaminative coupling of primary amines. marquette.edu Rhodium catalysts have been used in intramolecular cycloaddition reactions for the synthesis of fused azepine derivatives from vinyl alkyne aziridines. marquette.edu

Ring-closing metathesis is another important transition metal-catalyzed reaction for the synthesis of pyrrolidine-containing natural products. researchgate.net Furthermore, iridium-catalyzed oxidative cyclization of amino alcohols has been developed for the synthesis of indole (B1671886) derivatives. researchgate.net

Radical Reactions and Their Application in Derivatization

Radical reactions offer a versatile approach to the derivatization of the 2-(2-phenylpropan-2-yl)pyrrolidine scaffold. These reactions involve the generation of radical intermediates, which can then undergo various transformations.

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals. d-nb.infoacs.org This approach has been used for the dehydrogenative aromatization and sulfonylation of pyrrolidines. d-nb.info Control experiments using radical trapping agents like TEMPO have confirmed the involvement of radical pathways in these reactions. d-nb.info

Radical decarboxylation is another useful strategy for generating carbon-centered radicals from carboxylic acids. sioc.ac.cn These radicals can then be used in various coupling reactions. The Barton decarboxylation is a classic example of a radical decarboxylation reaction. sioc.ac.cnmdpi.com

Computational Chemistry and Molecular Modeling of 2 2 Phenylpropan 2 Yl Pyrrolidine

Conformational Analysis using Density Functional Theory (DFT) and Molecular Mechanics

A crucial first step in understanding the behavior of a flexible molecule like 2-(2-Phenylpropan-2-yl)pyrrolidine would be a thorough conformational analysis. This process identifies the most stable three-dimensional arrangements of the atoms (conformers) and their relative energies.

Molecular Mechanics (MM) would likely be the initial method of choice for a broad conformational search. MM methods are computationally less intensive and are well-suited for exploring the vast conformational space arising from the rotation around single bonds and the puckering of the pyrrolidine (B122466) ring. This search would identify a set of low-energy candidate conformers.

Following the initial MM scan, Density Functional Theory (DFT) calculations would be employed for more accurate geometry optimization and energy refinement of the most promising conformers. emich.edu A common approach would involve using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) to calculate the electronic structure and obtain precise energies for each conformer. emich.edu The pyrrolidine ring itself can adopt various puckered conformations, such as the "envelope" and "twisted" forms, and their relative stabilities would be a key focus. emich.edu

Hypothetical Relative Energies of 2-(2-Phenylpropan-2-yl)pyrrolidine Conformers

| Conformer | Description of Geometry | Relative Energy (kcal/mol) - Hypothetical |

| 1 | Pyrrolidine in envelope conformation, phenyl group equatorial | 0.00 |

| 2 | Pyrrolidine in twisted conformation, phenyl group equatorial | 0.75 |

| 3 | Pyrrolidine in envelope conformation, phenyl group axial | 2.50 |

| 4 | Pyrrolidine in twisted conformation, phenyl group axial | 3.10 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

Once the ground state geometry is determined, DFT calculations can provide deep insights into the electronic structure of 2-(2-Phenylpropan-2-yl)pyrrolidine. This analysis is fundamental to understanding its reactivity.

The molecular electrostatic potential (MEP) map would be generated to visualize the electron density distribution. tandfonline.com The MEP would highlight regions of negative potential (electron-rich areas, likely around the nitrogen atom) and positive potential (electron-poor areas, likely around the acidic protons), indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

Reactivity descriptors , such as Fukui functions , would be calculated to quantify the reactivity of different atomic sites. These functions help predict where the molecule is most likely to accept or donate electrons. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would also be critical. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. tandfonline.com

Molecular Dynamics Simulations for Solvent Interactions and Solution-Phase Conformations

While gas-phase DFT calculations are fundamental, the behavior of a molecule in solution can be significantly different. Molecular Dynamics (MD) simulations would be used to model the dynamic behavior of 2-(2-Phenylpropan-2-yl)pyrrolidine in a solvent, such as water or an organic solvent. openaccessjournals.com

In an MD simulation, the molecule would be placed in a box of explicit solvent molecules, and the system's evolution over time would be simulated by solving Newton's equations of motion. This would provide information on:

The stability of different conformers in solution.

The nature and lifetime of hydrogen bonds between the pyrrolidine's nitrogen or N-H proton and solvent molecules.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Chemical Shifts: Using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, it would be possible to predict the ¹H and ¹³C NMR chemical shifts. tandfonline.com These predicted shifts for the optimized geometry of the most stable conformer could be compared to experimental spectra to confirm the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT would predict the infrared (IR) spectrum. Key vibrational modes, such as the N-H stretch, C-H stretches of the aromatic and aliphatic portions, and ring vibrations, could be identified. This theoretical spectrum would be invaluable in interpreting experimental IR data.

Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) - Hypothetical |

| N-H | 2.1 |

| Aromatic C-H | 7.2 - 7.4 |

| Pyrrolidine C-H (alpha to N) | 3.0 - 3.2 |

| Pyrrolidine C-H (beta, gamma) | 1.7 - 2.0 |

| Methyl C-H | 1.3 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry can be used to model potential chemical reactions involving 2-(2-Phenylpropan-2-yl)pyrrolidine. For instance, if this molecule were to participate in a reaction, such as an N-alkylation or acylation, computational methods could be used to map out the entire reaction pathway.

This would involve:

Locating the transition state (TS): The TS is the highest energy point along the reaction coordinate. Its geometry and energy determine the activation energy of the reaction.

Calculating the activation energy: The energy difference between the reactants and the transition state provides a quantitative measure of the reaction barrier, indicating how fast the reaction is likely to proceed.

Intrinsic Reaction Coordinate (IRC) calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants and the desired products.

Such studies are invaluable for understanding reaction mechanisms and predicting the feasibility and outcome of chemical transformations. emich.eduemich.edu

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 2 Phenylpropan 2 Yl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D COSY, HSQC, HMBC, NOESY)

High-resolution NMR spectroscopy is indispensable for the complete structural assignment of 2-(2-phenylpropan-2-yl)pyrrolidine. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are required to piece together the molecular framework.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine (B122466) ring and the gem-dimethyl group. Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbons in these moieties. The specific chemical shifts are influenced by the solvent and concentration.

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-(2-phenylpropan-2-yl)pyrrolidine, COSY would show correlations between the adjacent protons within the pyrrolidine ring, helping to trace the spin system from H-2 to H-5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to. columbia.edu This is crucial for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (2-4 bonds) between protons and carbons. columbia.edu This technique is key to connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the methyl protons of the cumyl group and the quaternary carbon C2' and the ipso-carbon of the phenyl ring. Correlations would also be seen between the pyrrolidine proton H-2 and the quaternary carbon of the cumyl group, confirming the connectivity between the two main structural units.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry. For 2-(2-phenylpropan-2-yl)pyrrolidine, NOESY could reveal through-space interactions between the protons of the cumyl group and the protons on the pyrrolidine ring, providing insights into the preferred conformation of the molecule around the C2-C2' bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which provides structural clues. scispace.com

Accurate Mass Determination: For 2-(2-phenylpropan-2-yl)pyrrolidine, with a molecular formula of C₁₃H₁₉N, the theoretical exact mass of the neutral molecule is 189.1517 g/mol . HRMS analysis, typically using electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The expected accurate mass for [C₁₃H₂₀N]⁺ would be 190.1590. Experimental measurements that fall within a narrow tolerance (typically <5 ppm) of this calculated value provide strong evidence for the compound's elemental composition. mdpi.com

Fragmentation Analysis: Under ionization conditions, the molecule can fragment in predictable ways. The fragmentation pattern is a fingerprint that helps to confirm the structure. For 2-(2-phenylpropan-2-yl)pyrrolidine, a major fragmentation pathway involves the cleavage of the bond between the pyrrolidine ring and the cumyl group. This can lead to two primary fragment ions:

The Cumyl Cation: A highly stable tertiary carbocation, [C₉H₁₁]⁺, with an m/z of 119.0861. This is often a very prominent peak.

The Pyrrolidine Immonium Ion: Cleavage can also lead to ions related to the pyrrolidine ring, such as the m/z 70 ion corresponding to the [C₄H₈N]⁺ immonium ion. nih.gov

The analysis of these fragments in tandem mass spectrometry (MS/MS) experiments further corroborates the proposed structure. nih.gov

Table 1: Predicted HRMS Data for 2-(2-Phenylpropan-2-yl)pyrrolidine

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₃H₂₀N]⁺ | 190.1590 |

| [M-CH₃]⁺ | [C₁₂H₁₇N]⁺ | 176.1434 |

| Cumyl Cation | [C₉H₁₁]⁺ | 119.0855 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

Since 2-(2-phenylpropan-2-yl)pyrrolidine possesses a stereocenter at the C-2 position of the pyrrolidine ring, it exists as a pair of enantiomers, (R) and (S). Chiroptical techniques are essential for determining the absolute configuration of a separated enantiomer. frontiersin.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. researchgate.net The technique is sensitive to the electronic transitions of chromophores within a chiral molecule. The phenyl group in 2-(2-phenylpropan-2-yl)pyrrolidine acts as the primary chromophore. The spatial arrangement of the pyrrolidine ring relative to the phenyl group will induce a characteristic ECD spectrum. The absolute configuration is typically determined by comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). rsc.orgresearchgate.net A good match between the experimental and calculated spectra for a specific enantiomer allows for its unambiguous assignment.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption of circularly polarized light in the IR region. biotools.us VCD provides information about the stereochemistry based on the vibrational modes of the molecule. Every chiral molecule has a non-zero VCD spectrum, and unlike ECD, it does not strictly require a UV-Vis chromophore. biotools.us The VCD spectrum is highly sensitive to the molecule's three-dimensional structure. Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum to the DFT-calculated spectrum for one of the enantiomers. biotools.us The VCD spectra of enantiomers are mirror images, exhibiting opposite signs for their peaks. biotools.us

The application of these chiroptical methods, in conjunction with computational chemistry, provides a reliable, non-destructive means of assigning the absolute configuration of the enantiomers of 2-(2-phenylpropan-2-yl)pyrrolidine without the need for chemical derivatization.

X-ray Crystallography of Crystalline Derivatives for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles. For a compound like 2-(2-phenylpropan-2-yl)pyrrolidine, which may be an oil at room temperature, forming a crystalline derivative is often necessary to perform this analysis. mdpi.com

Derivative Formation: To obtain a single crystal suitable for X-ray diffraction, the compound is often reacted with a chiral or achiral acid to form a salt, such as a hydrochloride, hydrobromide, or tartrate. evitachem.comresearchgate.net These salts often have higher melting points and a greater propensity to crystallize.

Structural Analysis: Once a suitable crystal is obtained and analyzed, the resulting electron density map reveals the precise location of each atom in the crystal lattice. If a single enantiomer was used to grow the crystal, the analysis provides its absolute configuration, often confirmed by the Flack parameter. mdpi.comresearchgate.net The crystallographic data also reveals the molecule's conformation in the solid state, including the pucker of the pyrrolidine ring and the rotational position of the cumyl group. Furthermore, it details intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. mdpi.comresearchgate.net

While no published crystal structure for 2-(2-phenylpropan-2-yl)pyrrolidine or its simple salts appears to be available in open-access databases, the technique remains the gold standard for unequivocal structural and stereochemical determination should a suitable crystal be grown. google.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-(2-Phenylpropan-2-yl)pyrrolidine |

| 2-(2-Phenylpropan-2-yl)pyrrolidine hydrochloride |

| 2-(2-Phenylpropan-2-yl)pyrrolidine hydrobromide |

Derivatization and Analog Synthesis Based on the 2 2 Phenylpropan 2 Yl Pyrrolidine Scaffold

Exploration of N-Substituted Derivatives for Modulated Reactivity and Properties

The secondary amine of the pyrrolidine (B122466) ring is a prime site for derivatization, allowing for the introduction of a wide array of substituents that can significantly alter the molecule's physical, chemical, and biological properties. N-substitution is a fundamental strategy to modulate reactivity, solubility, and conformational preferences.

Common modifications include N-alkylation, N-acylation, and N-sulfonylation. For instance, N-benzyl groups can be introduced and may influence the stereochemical course of subsequent reactions. Research on related N-substituted pyrrolidines has shown that the nature of the N-substituent is critical. In photoredox catalysis, for example, the reaction of N-substituted pyrrolidines with sulfonyl chlorides can lead to aromatization into pyrroles. d-nb.info The efficiency of such transformations is influenced by the stability of the radical formed at the nitrogen atom, with N-benzyl groups often promoting higher yields compared to simple alkyl groups. d-nb.info

The introduction of an N-acyl group, such as a picolinamide, can serve as a directing group in transition metal-catalyzed C-H activation processes, enabling functionalization at otherwise unreactive positions. rsc.org This highlights how N-substitution not only modifies properties but also enables further, more complex structural elaborations.

Table 1: Examples of N-Substitution Reactions on Pyrrolidine Scaffolds

| Reagent/Catalyst | N-Substituent Type | Purpose/Effect |

|---|---|---|

| Benzyl (B1604629) Bromide, Base | N-Benzyl | Modulate steric/electronic properties, enable further functionalization d-nb.info |

| Acyl Chloride, Base | N-Acyl/Amide | Introduce directing groups for C-H activation rsc.org |

| Sulfonyl Chloride, Base | N-Sulfonyl | Alter electronic properties, potential for photoredox catalysis d-nb.info |

These modifications are foundational steps in creating libraries of compounds for various applications in chemical research.

Functionalization of the Phenyl Ring for Tunable Electronic and Steric Effects

Modification of the peripheral phenyl ring offers a powerful tool to fine-tune the electronic and steric characteristics of the entire molecule without altering the core pyrrolidine structure. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be employed to introduce a variety of functional groups onto the aromatic ring.

The position of substitution (ortho, meta, or para) is governed by the directing effects of the tertiary alkyl group already attached to the ring. The electronic nature of these newly introduced substituents—whether electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, trifluoromethyl)—can dramatically influence the reactivity of the scaffold in subsequent chemical transformations. For example, in palladium-catalyzed C–H functionalization processes leading to indoline (B122111) synthesis from related phenylethylamines, electron-donating groups on the phenyl ring generally result in higher product yields compared to electron-withdrawing groups. rsc.org

Modern cross-coupling methodologies, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be utilized if the phenyl ring is pre-functionalized with a halide or triflate. This allows for the introduction of a much broader range of substituents, including aryl, heteroaryl, and amino groups, providing extensive control over the molecule's properties.

Table 2: Influence of Phenyl Ring Substituents on Reaction Yields

| Reaction Type | Substituent Position | Substituent Type | Observed Effect on Yield | Reference |

|---|---|---|---|---|

| Pd-catalyzed C-H Cyclization | para | Electron-donating (e.g., -OCH3) | Increased yield | rsc.orgnih.gov |

| Pd-catalyzed C-H Cyclization | para | Electron-withdrawing (e.g., -CF3) | Decreased yield | rsc.org |

This ability to systematically vary the substitution on the phenyl ring is a key strategy for creating analogs with tailored properties for specific applications in materials science and synthetic chemistry.

Introduction of Additional Chiral Centers for Diastereoselective Synthesis

The inherent chirality of the 2-substituted pyrrolidine scaffold can be leveraged to direct the stereochemical outcome of reactions that introduce new chiral centers, a process known as diastereoselective synthesis. The existing stereocenter at the C2 position of the pyrrolidine ring can exert significant steric influence, favoring the formation of one diastereomer over others.

Various synthetic methods can be employed to build complexity. For example, aldol (B89426) reactions using an N-acylated pyrrolidine derivative can generate a new stereocenter on the acyl side chain. The stereoselectivity of such reactions is often dependent on the reaction conditions and the nature of the N-acyl group. Similarly, the alkylation of pyrrolidine derivatives can be highly diastereoselective.

Palladium-catalyzed reactions have been developed for the enantio- and diastereoselective synthesis of complex pyrrolidine derivatives. nih.gov These methods often involve the intramolecular cyclization of a tethered amine onto an alkene, followed by the intermolecular addition of a nucleophile, creating multiple stereocenters with high control. nih.gov One-pot cascade reactions, combining base and gold catalysis, have also been reported for the synthesis of substituted pyrrolidines bearing three stereocenters with good to excellent diastereoselectivities. rsc.org Although these examples may not start from the exact 2-(2-phenylpropan-2-yl)pyrrolidine scaffold, the principles of stereocontrol are directly applicable.

The stereochemical relationship between the substituents (cis or trans) is often determined through detailed NMR spectroscopic analysis and, in some cases, X-ray crystallography. nih.gov The ability to control the spatial arrangement of atoms is crucial in the synthesis of complex molecular architectures.

Scaffold Hopping and Bioisosteric Replacements (in context of general organic synthesis)

Scaffold hopping is a powerful strategy in chemical synthesis where the core structure (the scaffold) of a molecule is replaced by a different one, while aiming to maintain or improve its desired properties. nih.govresearchgate.net This can involve significant structural changes, such as replacing a carbocyclic ring with a heterocyclic one, or vice versa. Bioisosteric replacement is a related concept where one functional group or atom is exchanged for another with similar physical or chemical properties. acs.org

In the context of the 2-(2-phenylpropan-2-yl)pyrrolidine scaffold, several hopping strategies can be envisioned:

Pyrrolidine Ring Replacement: The pyrrolidine ring could be replaced by other five-membered heterocycles (e.g., thiazolidine, isoxazolidine) or by six-membered rings like piperidine. researchgate.net This alters the geometry and basicity of the nitrogen atom.

Phenyl Ring Replacement: The phenyl group is often replaced by other aromatic or non-aromatic cyclic systems to modulate properties like solubility and metabolic stability. Known bioisosteres for the phenyl ring include heteroaromatics (e.g., pyridine, thiophene), as well as non-aromatic, rigid structures like bicyclo[1.1.1]pentane (BCP) or cubane. acs.org A study on antimalarial compounds demonstrated that a BCP analogue was equipotent to its parent phenyl compound but showed significantly improved metabolic properties. acs.org

Core Structure Rearrangement: More drastic modifications could involve ring-opening of the pyrrolidine followed by recyclization to form a different heterocyclic system, or using the entire scaffold as a building block in a larger molecular assembly. researchgate.net

These advanced synthetic strategies allow chemists to explore novel regions of chemical space, moving beyond simple derivatization to create fundamentally new molecular frameworks. dundee.ac.uk

Applications of 2 2 Phenylpropan 2 Yl Pyrrolidine in Synthetic Organic Chemistry

As a Chiral Ligand in Asymmetric Metal-Catalyzed Reactions

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds through metal-catalyzed reactions. nih.gov Chiral phosphine (B1218219) ligands, in particular, have proven to be highly effective in creating a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction. uni-muenchen.de

While C2-symmetric ligands have historically dominated the field, there is a growing interest in the design and application of non-symmetrical ligands. nih.govresearchgate.net The pyrrolidine (B122466) scaffold has been a popular choice for the development of such ligands. diva-portal.org In this context, derivatives of 2-(2-Phenylpropan-2-yl)pyrrolidine have the potential to serve as effective chiral ligands. The nitrogen atom of the pyrrolidine ring and potentially a functional group on the nitrogen or the phenyl ring can coordinate to a metal center, creating a chiral pocket that directs the approach of substrates.

For instance, the modification of the pyrrolidine nitrogen with a phosphine-containing moiety would generate a P,N-ligand. Such ligands have demonstrated significant success in a variety of metal-catalyzed reactions, often outperforming their C2-symmetric counterparts. nih.gov The steric bulk of the 2-phenylpropan-2-yl group would play a crucial role in defining the shape of the catalytic pocket, potentially leading to high levels of stereoselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

As a Stereoselective Organocatalyst in Enantioselective Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. scienceopen.com Chiral pyrrolidine derivatives, most notably proline and its analogues, are among the most successful and widely used organocatalysts. nih.gov These catalysts typically operate through the formation of transient iminium or enamine intermediates with carbonyl compounds, effectively controlling the stereochemical course of the reaction.

The structure of 2-(2-Phenylpropan-2-yl)pyrrolidine makes it an intriguing candidate for an organocatalyst. The secondary amine of the pyrrolidine ring is capable of forming enamines with ketones or aldehydes. unibo.it The bulky 2-phenylpropan-2-yl group at the C2 position would create a highly sterically hindered environment, effectively shielding one face of the reactive enamine intermediate. This steric hindrance can direct the approach of an electrophile to the opposite face, leading to the formation of a product with high enantiomeric excess.

A prominent application of such catalysts is in the enantioselective Michael addition of aldehydes or ketones to nitroalkenes. acs.org The catalyst would first react with the aldehyde to form a chiral enamine. The bulky substituent at the C2 position would then guide the attack of the enamine onto the nitroalkene, resulting in the formation of a new carbon-carbon bond with a high degree of stereocontrol. Research has shown that bulky groups on pyrrolidine-based catalysts can effectively hinder one face of the iminium ion, leading to the synthesis of enantioenriched products. unibo.it

Table 1: Representative Organocatalytic Michael Addition Reaction

| Catalyst | Aldehyde | Nitroalkene | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Pyrrolidine Derivative | Propanal | (E)-β-nitrostyrene | 2-(1-Nitro-2-phenylethyl)propanal | High | High |

Note: This table represents a typical outcome for a highly stereoselective Michael addition reaction catalyzed by a chiral pyrrolidine derivative. The exact yield and ee would depend on the specific catalyst structure and reaction conditions.

As a Chiral Building Block for the Synthesis of Complex Organic Molecules

Chiral building blocks are fundamental components in the synthesis of complex, biologically active molecules and pharmaceuticals. cymitquimica.com The availability of enantiomerically pure starting materials is often a critical factor in the successful total synthesis of natural products. rsc.org Chiral pyrrolidines are important building blocks due to their prevalence in alkaloids and other pharmacologically relevant compounds. psu.eduresearchgate.net

2-(2-Phenylpropan-2-yl)pyrrolidine, with its defined stereochemistry, serves as a valuable chiral synthon. The pyrrolidine ring provides a rigid scaffold, while the 2-phenylpropan-2-yl group offers a point for further functionalization or can be retained as a key structural element in the final target molecule. The inherent chirality of this building block allows for the introduction of a stereocenter at a specific position, which can then be used to control the stereochemistry of subsequent reactions in a synthetic sequence.

For example, it can be incorporated into the synthesis of complex alkaloids or other nitrogen-containing natural products. The pyrrolidine nitrogen can be functionalized, and the phenyl group can be modified to introduce other functionalities. The stereocenter at the C2 position can direct the formation of new stereocenters elsewhere in the molecule. This approach has been used in the synthesis of dipeptide-alcohols where a pyrrolidine backbone is a key feature. mdpi.com

Potential in Advanced Material Precursor Synthesis

The unique structural and chemical properties of pyrrolidine derivatives also make them interesting candidates for the synthesis of advanced materials. The incorporation of chiral units into polymers or other materials can lead to novel properties, such as chiroptical activity or the ability to recognize other chiral molecules.

While specific research on the use of 2-(2-Phenylpropan-2-yl)pyrrolidine as a precursor for advanced materials is not extensively documented, its properties suggest potential applications. For instance, it could be used as a chiral monomer in the synthesis of polymers. The resulting polymers would possess a helical structure or other chiral morphologies, which could be useful in applications such as chiral chromatography, asymmetric catalysis, or as materials with unique optical properties.

Furthermore, derivatives of this compound could be used to create chiral ligands that are immobilized on a solid support. These supported catalysts would offer the advantages of easy separation and recycling, which are important considerations for industrial applications. The bulky 2-phenylpropan-2-yl group could also play a role in creating specific pore sizes and chiral environments within metal-organic frameworks (MOFs) or other porous materials.

Q & A

Basic Research Questions

What are the common synthetic routes for 2-(2-Phenylpropan-2-yl)pyrrolidine, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling. For example, palladium-promoted equilibria can enable stereoselective ring expansions (as seen in analogous pyrrolidine derivatives) . Optimization focuses on catalyst selection (e.g., Pd-based systems), solvent polarity, and temperature control to enhance yield and purity. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography or recrystallization .

What spectroscopic and chromatographic methods are used to characterize 2-(2-Phenylpropan-2-yl)pyrrolidine?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm molecular structure and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : Resolve absolute configuration in crystalline forms .

- HPLC : Assess enantiomeric purity using chiral stationary phases .

Data interpretation must account for solvent effects and potential rotamers, as seen in structurally similar pyrrolidine derivatives .

How is 2-(2-Phenylpropan-2-yl)pyrrolidine applied in medicinal chemistry research?

The compound serves as a chiral scaffold in drug discovery, particularly for CNS targets due to its rigid pyrrolidine core. It is used to study structure-activity relationships (SAR) by modifying substituents on the phenyl or pyrrolidine groups. Biological assays (e.g., enzyme inhibition, receptor binding) are conducted under controlled pH and temperature to evaluate potency .

Advanced Research Questions

How can computational methods improve the stereoselective synthesis of 2-(2-Phenylpropan-2-yl)pyrrolidine?

Quantum chemical calculations (e.g., DFT) predict transition states and enantiomer stability, guiding catalyst design. For example, ICReDD integrates computational reaction path searches with experimental validation to reduce trial-and-error approaches . Machine learning models trained on reaction databases can suggest optimal solvent-catalyst pairs, improving enantiomeric excess (ee) by >20% in some cases .

What strategies resolve contradictions in reported bioactivity data for 2-(2-Phenylpropan-2-yl)pyrrolidine derivatives?

Contradictions often arise from:

- Enantiomeric Impurity : Use chiral HPLC to verify ee, as even 5% impurity can alter bioactivity .

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across studies.

- Solubility Issues : Pre-solubilize compounds in DMSO or cyclodextrin complexes to ensure consistent bioavailability .

Meta-analyses of published data and independent replication studies are critical .

How are advanced reactor designs applied to scale up 2-(2-Phenylpropan-2-yl)pyrrolidine synthesis?

Microreactors and flow chemistry systems enhance heat/mass transfer, reducing side reactions. For example, continuous-flow setups with immobilized catalysts achieve >90% yield in <1 hour residence time, compared to batch reactors . Real-time monitoring via inline IR spectroscopy ensures process control .

Methodological Considerations

What safety protocols are essential when handling 2-(2-Phenylpropan-2-yl)pyrrolidine in laboratory settings?

- Toxicity Assessment : Despite limited data, assume acute toxicity. Use fume hoods and PPE (gloves, goggles) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal.

- Emergency Procedures : Train personnel on spill containment and first aid for accidental exposure .

How do researchers address the compound’s stability under varying storage conditions?

Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) identify degradation pathways. Lyophilization or storage under inert gas (N) at -20°C preserves enantiomeric integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.